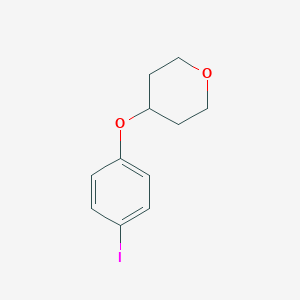

4-(4-Iodophenoxy)oxane

Description

Contextualization of the 4-Iodophenoxy Moiety in Advanced Organic Synthesis

The 4-iodophenoxy group is a key functional component that imparts significant synthetic versatility to the parent molecule. The iodine atom, a halogen substituent on the phenyl ring, serves as a highly effective reactive handle for a variety of transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The para-position of the iodine atom on the phenyl ring makes it a prime candidate for participation in numerous palladium-catalyzed reactions. vulcanchem.com These include well-established methods such as:

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl structures. chemicalbook.commdpi.com

Heck Reaction: Coupling with alkenes to produce substituted olefins. chemicalbook.com

Sonogashira Coupling: Reaction with terminal alkynes, a critical step in the synthesis of many complex natural products and functional materials. vulcanchem.comacs.org

Carbonylative Coupling: The insertion of carbon monoxide to form ketones, esters, and other carbonyl compounds. nih.govbeilstein-journals.org

This reactivity allows chemists to use the iodophenyl group as a linchpin, enabling the strategic introduction of diverse molecular fragments. vulcanchem.com The ability to form new bonds at this specific position is crucial for building complex molecular frameworks from simpler, more readily available precursors. ontosight.ai The C-I bond's reactivity makes the 4-iodophenoxy moiety an essential tool for elaborating molecular structures, leading to the synthesis of novel compounds for various research applications. solubilityofthings.com

Significance of Oxane Ring Systems in Chemical Design and Methodological Development

The oxane ring, also known by its IUPAC preferred name for its parent compound, tetrahydropyran (B127337), is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is of great importance in chemistry for several reasons. Ring systems are fundamental components of molecular scaffolds that help determine the three-dimensional shape, conformation, and physicochemical properties of a molecule. researchgate.net

The oxane ring typically adopts an energetically favorable chair conformation, similar to cyclohexane, which minimizes steric strain. This conformational preference can be crucial in the design of molecules intended to interact with biological targets, as it orients the substituents in defined spatial arrangements (axial or equatorial). The presence of the ether oxygen atom within the ring increases polarity compared to its carbocyclic analog, which can influence properties like solubility. acs.org

In chemical synthesis, the tetrahydropyran system is widely recognized. Derivatives of dihydropyran are commonly used to install the 2-tetrahydropyranyl (THP) group, which serves as a robust protecting group for alcohols. wikipedia.org Furthermore, the oxane ring system is a core structural feature of pyranose sugars, such as glucose, highlighting its prevalence in nature. wikipedia.org Its stability and well-defined geometry make it an attractive scaffold for the construction of bioactive molecules and a key building block in synthetic organic chemistry. researchgate.netalgoreducation.com

Overview of Research Trajectories for 4-(4-Iodophenoxy)oxane and its Derivatives

Research involving this compound and its derivatives leverages the combined attributes of its two core components. The compound serves as a versatile intermediate, where the stable oxane ring acts as a non-reactive scaffold and the iodophenoxy group provides a site for chemical modification. vulcanchem.com This allows for the synthesis of a library of more complex molecules with potential applications in medicinal chemistry and materials science.

The primary research trajectory involves using this compound as a starting material for palladium-catalyzed cross-coupling reactions. vulcanchem.com By replacing the iodine atom with various other functional groups or molecular fragments, chemists can systematically alter the structure and properties of the final product. mdpi.com For example, coupling reactions could be employed to synthesize derivatives for evaluation as inhibitors of specific enzymes or as ligands for receptors, where the oxane ring helps to position the newly introduced group in a specific region of three-dimensional space.

Furthermore, the core structure of a phenoxy-oxane is found in metabolites, such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-iodophenoxy)oxane-2-carboxylic acid, a known human metabolite of 4-iodophenol (B32979), underscoring the biological relevance of this linkage. chemicalbook.com Synthetic efforts may focus on creating analogs of such natural products or other biologically active molecules. The functionalization of the oxane ring itself, though more challenging, represents another potential avenue for creating structural diversity. nih.gov Ultimately, this compound is a valuable tool for synthetic chemists, providing a reliable and adaptable platform for the construction of novel and functionally complex molecules. uhasselt.be

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUFKWFIWPZFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640239 | |

| Record name | 4-(4-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144808-72-0 | |

| Record name | 4-(4-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of Reaction Intermediates in 4-(4-Iodophenoxy)oxane Transformations

The synthesis of aryl ethers like this compound, typically through the coupling of an aryl halide and an alcohol, involves several transient species. The nature of these intermediates is highly dependent on the reaction conditions and the catalytic system employed.

In metal-catalyzed reactions, such as those involving palladium or copper, key intermediates are organometallic complexes. For instance, in palladium-catalyzed C-O bond formation, an aryl-palladium(II) complex is a common intermediate, formed via oxidative addition of the aryl iodide to a Pd(0) species. This intermediate then coordinates with the alcohol or alkoxide, leading to the final product through reductive elimination.

In the context of rhodium-catalyzed reactions, the formation of carbynoid intermediates has been observed. For example, the interaction of alkyl iodides with aryl–I(III) Rh-carbynoids can lead to an oxidative ligand transfer, generating alkyl–I(III) Rh(II)-carbynoids as reactive intermediates. nih.gov While not directly involving this compound, this highlights the potential for complex organometallic species to act as intermediates in transformations of related iodo-compounds.

In reactions proceeding through a radical mechanism, the primary intermediates are free radicals. For instance, the homolysis of the carbon-iodine bond can generate an aryl radical. In some cases, control experiments using radical scavengers like hydroquinone (B1673460) or TEMPO have been used to probe the involvement of radical intermediates in the synthesis of related heterocyclic compounds. mdpi.com

Furthermore, in some cyclization reactions leading to selenophene (B38918) derivatives, seleniranium intermediates have been proposed. mdpi.com These cyclic intermediates are formed through the interaction of an electrophilic species with a C-C triple bond, followed by an intramolecular nucleophilic attack. mdpi.com

Detailed Mechanistic Pathways for Carbon-Halogen and Carbon-Oxygen Bond Formations

The construction of the C-O and C-I bonds in this compound and its subsequent reactions can proceed through various mechanistic pathways, including radical, polar, and organometallic-catalyzed routes.

Radical reactions offer a distinct pathway for the formation and transformation of chemical bonds. Iodine-mediated free radical reactions, in particular, have been extensively studied. nih.gov These reactions can be initiated in several ways, including the formation of a covalent bond with iodine which then participates in a radical process, or through the visible-light or heat-induced homolysis of I2 to generate iodine radicals. nih.gov

In the context of C-O bond formation, radical pathways can be initiated by the homolytic cleavage of the C-I bond in 4-iodophenol (B32979) or a related precursor. The resulting aryl radical can then react with an oxygen-containing species. Stereochemical studies of related carbonylation reactions involving alkyl iodides support a mechanistic pathway that involves the interplay of radical and palladium-catalyzed steps, ultimately leading to an acylpalladium species. acs.org

Another relevant radical process is the single electron transfer (SET) mechanism. For example, iodine can induce the decomposition of peroxides via an SET pathway to generate alkoxy or alkyl peroxyl radicals, which can then initiate further radical reactions. nih.gov

Polar mechanisms involve the interaction of nucleophiles and electrophiles. The classic Williamson ether synthesis, a common method for preparing ethers, proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. However, for aryl halides like 4-iodophenol derivatives, the direct SN2 reaction is generally not feasible due to the steric hindrance and the strength of the C-I bond.

An alternative polar mechanism is the SNAr (nucleophilic aromatic substitution) reaction. This pathway is typically favored when the aromatic ring is activated by electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Concerted mechanisms, where bond formation and bond breaking occur simultaneously in a single transition state, are also possible. For example, certain pericyclic reactions can lead to the formation of C-O bonds in a concerted fashion.

Transition metal catalysis is a powerful tool for the synthesis of aryl ethers. researchgate.net Palladium and copper-based systems are the most commonly used.

The general catalytic cycle for a palladium-catalyzed C-O cross-coupling reaction (Buchwald-Hartwig amination) typically involves the following steps:

Oxidative Addition: The aryl iodide (Ar-I) reacts with a low-valent palladium(0) complex to form an arylpalladium(II) iodide intermediate (Ar-Pd(II)-I).

Ligand Exchange/Coordination: The alcohol or alkoxide (R-OH or R-O⁻) coordinates to the palladium center, often displacing another ligand.

Reductive Elimination: The C-O bond is formed as the aryl group and the alkoxy group are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the aryl ether product (Ar-O-R).

The specific nature of the ligands on the palladium catalyst is crucial for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination. researchgate.netresearchgate.net

Copper-catalyzed Ullmann condensation is another important method for aryl ether synthesis. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl iodide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the aryl ether.

Gold-catalyzed C-O cross-coupling reactions have also been developed, proceeding via an Au(I)/Au(III) catalytic cycle. chemistryviews.org

Kinetic and Thermodynamic Analyses of Key Steps

Kinetic and thermodynamic studies provide quantitative insights into reaction mechanisms, helping to identify rate-determining steps and optimize reaction conditions.

For the synthesis of aryl ethers, the rate-determining step in palladium-catalyzed C-O coupling can be either the oxidative addition of the aryl halide or the reductive elimination of the product, depending on the specific substrates, catalyst, and ligands used. Computational studies have been employed to determine the energy barriers for different pathways in palladium-catalyzed cross-coupling reactions. researchgate.net

Kinetic studies of the decomposition of 1,4-dioxane, a related oxane compound, by advanced oxidation processes have shown that the reaction follows pseudo-first-order kinetics. researchgate.net While this is a degradation reaction, it demonstrates the application of kinetic analysis to understand the reactivity of the oxane ring system.

The table below summarizes hypothetical kinetic data for key steps in aryl ether synthesis, based on general principles and data from related reactions.

| Step | Reaction Type | Catalyst System | Rate Constant (k) | Activation Energy (Ea) |

| Oxidative Addition | Ar-I + Pd(0) | Pd(dba)₂ / SPhos | k₁ | Eₐ₁ |

| Reductive Elimination | Ar-Pd(II)-OR | Pd(dba)₂ / SPhos | k₂ | Eₐ₂ |

| Radical Initiation | Ar-I → Ar• + I• | Thermal | k₃ | Eₐ₃ |

This table is illustrative and the values of k and Ea would need to be determined experimentally for the specific reaction of this compound.

Influence of Catalysts, Ligands, and Solvent Systems on Reaction Mechanisms

The choice of catalyst, ligands, and solvent can have a profound impact on the reaction pathway, yield, and selectivity in the synthesis and transformations of this compound.

Catalysts: The metal center of the catalyst plays a key role. For example, palladium catalysts are highly effective for C-O cross-coupling reactions, while copper catalysts are traditionally used in Ullmann condensations. researchgate.netorganic-chemistry.org The oxidation state and coordination environment of the metal are critical to its catalytic activity.

Ligands: Ligands coordinate to the metal center and modulate its electronic and steric properties. researchgate.net In palladium-catalyzed C-O coupling, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) can promote both oxidative addition and reductive elimination, leading to higher reaction rates and yields. Bidentate N,N-ligands like 1,10-phenanthroline (B135089) have been shown to enable exclusive C-O bond formation in palladium-catalyzed reactions of carboxylic acids and aryl iodides, suppressing competing decarboxylative pathways. researchgate.net

Solvent Systems: The solvent can influence the reaction mechanism by affecting the solubility of reactants and intermediates, stabilizing transition states, and in some cases, participating directly in the reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used in cross-coupling reactions as they can dissolve the ionic intermediates and reagents. The effect of different solvents on reaction yield can be significant. researchgate.net For instance, in some L-proline catalyzed reactions, acetonitrile was found to be an effective solvent, while ethanol (B145695) gave low yields and no product was formed in water. researchgate.net

The following table illustrates the effect of different ligands and solvents on the yield of a hypothetical C-O coupling reaction to form an aryl ether.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | Toluene | 100 | 95 |

| Pd₂(dba)₃ | SPhos | Dioxane | 100 | 92 |

| Pd₂(dba)₃ | P(t-Bu)₃ | THF | 80 | 78 |

| CuI | 1,10-Phenanthroline | DMF | 120 | 85 |

| CuI | None | Pyridine | 140 | 65 |

This table presents representative data to illustrate trends and is not specific to the synthesis of this compound.

Stereochemical Outcomes and Selectivity Control in Reactions

The stereochemistry of this compound is primarily determined by the synthetic method used to form the ether linkage between the 4-iodophenol and the oxane ring. Two classical and widely applicable methods for ether synthesis, the Williamson ether synthesis and the Mitsunobu reaction, offer predictable stereochemical outcomes based on their well-established mechanisms.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of synthesizing this compound, this would typically involve the reaction of the 4-iodophenoxide anion with a tetrahydropyranyl derivative bearing a suitable leaving group at the C-4 position. A crucial aspect of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. Therefore, if a chiral, enantiomerically pure 4-substituted oxane is used as the starting material, the Williamson ether synthesis will lead to the formation of the corresponding ether with the opposite configuration at C-4. The stereochemical integrity of the product is generally high, provided that the reaction conditions are optimized to favor the SN2 pathway and minimize competing elimination (E2) reactions.

The Mitsunobu reaction provides an alternative and powerful method for the formation of the C-O bond with a predictable stereochemical outcome. This reaction typically involves the use of a phosphine reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. When reacting a chiral tetrahydropyran-4-ol with 4-iodophenol under Mitsunobu conditions, the reaction proceeds with a clean inversion of stereochemistry at the C-4 position of the oxane ring. This method is particularly valuable for synthesizing specific stereoisomers that might be difficult to access through other routes.

The control of diastereoselectivity becomes important when the oxane ring already contains one or more stereocenters. The approach of the incoming nucleophile (the 4-iodophenoxide) can be influenced by the steric and electronic properties of the existing substituents on the ring, leading to a preference for one diastereomer over another.

For the enantioselective synthesis of this compound, a common strategy involves the use of a chiral starting material, such as an enantiomerically enriched tetrahydropyran-4-ol. The stereochemistry of the final product is then dictated by the mechanism of the etherification reaction, as described above.

While specific data on the stereoselective synthesis of this compound is not extensively reported, the general principles of stereocontrol in SN2 and Mitsunobu reactions provide a strong predictive basis for its stereochemical outcomes. The following tables illustrate hypothetical stereoselective syntheses based on these established principles.

Table 1: Hypothetical Stereochemical Outcome in Williamson Ether Synthesis

| Starting Material (4-Substituted Oxane) | Reagent | Product | Expected Stereochemical Outcome |

| (R)-4-Tosyloxyoxane | 4-Iodophenol, NaH | (S)-4-(4-Iodophenoxy)oxane | Inversion of configuration |

| (S)-4-Tosyloxyoxane | 4-Iodophenol, NaH | (R)-4-(4-Iodophenoxy)oxane | Inversion of configuration |

Table 2: Hypothetical Stereochemical Outcome in Mitsunobu Reaction

| Starting Material (Oxane-4-ol) | Reagents | Product | Expected Stereochemical Outcome |

| (R)-Oxan-4-ol | 4-Iodophenol, PPh3, DEAD | (S)-4-(4-Iodophenoxy)oxane | Inversion of configuration |

| (S)-Oxan-4-ol | 4-Iodophenol, PPh3, DEAD | (R)-4-(4-Iodophenoxy)oxane | Inversion of configuration |

It is important to note that the actual yields and degree of stereoselectivity would need to be determined empirically for the specific case of this compound. Factors such as the choice of solvent, temperature, and the specific leaving group or activating agents can all influence the efficiency and stereochemical fidelity of these reactions.

Advanced Spectroscopic Characterization for Molecular and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and conformational dynamics of 4-(4-Iodophenoxy)oxane in solution.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The symmetry of the 4-iodophenoxy group and the chair conformation of the oxane ring lead to a distinct set of signals.

¹H NMR: The proton spectrum is characterized by signals from both the aromatic and the aliphatic regions. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring appear as a pair of doublets (an AA'BB' system), a classic pattern indicating magnetic non-equivalence due to the different electronic environment of protons ortho and meta to the ether linkage. The protons on the oxane ring exhibit more complex signals due to their diastereotopic nature (axial vs. equatorial positions) and scalar couplings. The proton at the C4 position, being directly attached to the carbon bearing the phenoxy group, is expected to be the most deshielded among the aliphatic protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each carbon atom. The aromatic region will display four signals: two for the protonated carbons and two for the quaternary carbons (one bearing the iodine and one the ether oxygen). The signal for the carbon atom bonded to iodine (C4') is significantly shielded due to the heavy atom effect. In the aliphatic region, the carbons of the oxane ring are observed, with the C4 carbon being the most deshielded due to the direct attachment of the electronegative oxygen atom of the phenoxy group.

The predicted chemical shifts for this compound in a standard solvent like CDCl₃ are detailed in the table below.

| Atom | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) | Justification |

| H2'/H6' | 6.75 - 6.85 (d) | 118.0 - 120.0 | Protons and carbons ortho to the ether oxygen, shielded. |

| H3'/H5' | 7.55 - 7.65 (d) | 138.0 - 139.0 | Protons and carbons meta to the ether oxygen, deshielded by iodine. |

| C1' | - | 156.0 - 158.0 | Quaternary carbon attached to ether oxygen, deshielded. |

| C4' | - | 82.0 - 84.0 | Quaternary carbon attached to iodine, shielded by heavy atom effect. |

| H4 | 4.40 - 4.50 (m) | 75.0 - 77.0 | Methine proton/carbon at the ether linkage, deshielded by oxygen. |

| H2/H6 | 3.90 - 4.10 (axial), 3.50 - 3.70 (equatorial) | 67.0 - 69.0 | Methylene protons/carbons adjacent to the ring oxygen. |

| H3/H5 | 2.00 - 2.15 (axial), 1.70 - 1.85 (equatorial) | 31.0 - 33.0 | Methylene protons/carbons beta to the ring oxygen. |

Two-dimensional NMR experiments are essential to unambiguously assign the signals predicted in the 1D spectra and to confirm the molecular structure and conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings. For this compound, key correlations would be observed between the adjacent protons in the oxane ring (H2↔H3, H3↔H4, H4↔H5, H5↔H6). A strong correlation would also be seen between the aromatic protons H2'/H6' and H3'/H5', confirming the 1,4-disubstitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively link the proton assignments in the table above to their corresponding carbon signals (e.g., H4 to C4, H2'/H6' to C2'/C6').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity between different parts of the molecule. The key correlation confirming the link between the two rings would be a cross-peak between the H4 proton of the oxane ring and the C1' carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical insights into the molecule's conformation. For the oxane ring, correlations between axial protons on the same side of the ring (e.g., H2ax-H4ax, H2ax-H6ax) would confirm the chair conformation. Furthermore, NOE correlations between the H4 proton of the oxane ring and the H2'/H6' protons of the phenyl ring would provide evidence for the preferred rotational orientation (conformer) around the C4-O-C1' ether linkage.

The primary dynamic process observable by NMR for this compound is the chair-to-chair ring inversion of the oxane moiety. At ambient temperature, this conformational exchange is typically rapid on the NMR timescale. As a result, the signals for axial and equatorial protons on the same carbon (e.g., H2ax and H2eq) are averaged, leading to a single, often broadened, resonance for that CH₂ group.

Through variable-temperature (VT) NMR studies, this dynamic process can be investigated. By lowering the temperature, the rate of ring inversion can be slowed. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow enough that separate, sharp signals for the axial and equatorial protons can be resolved. Analysis of the spectra at different temperatures allows for the determination of the Gibbs free energy of activation (ΔG‡) for the ring flip, providing quantitative information about the conformational flexibility of the oxane ring.

Vibrational Spectroscopy (Infrared and Raman) for Bond and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering complementary information about the functional groups present and their bonding environment.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its three main components: the 1,4-disubstituted aromatic ring, the C-O ether linkages, and the saturated oxane ring.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ range. Strong bands corresponding to the out-of-plane C-H bending for a 1,4-disubstituted ring are expected in the 850-800 cm⁻¹ region.

Ether Linkage Vibrations: The crucial C-O-C stretching vibrations are a hallmark of the ether functionality. The asymmetric stretching of the aryl-O-alkyl ether is expected to produce a strong, characteristic band around 1270-1230 cm⁻¹. The symmetric C-O-C stretch is typically found at a lower frequency, around 1050-1020 cm⁻¹.

Oxane Ring Vibrations: The aliphatic C-H stretching vibrations of the CH₂ groups in the oxane ring are observed as strong bands in the 2950-2850 cm⁻¹ region. CH₂ bending (scissoring) vibrations are expected around 1470-1440 cm⁻¹.

Carbon-Iodine Vibration: The C-I stretching vibration is found at low wavenumbers, typically in the 600-500 cm⁻¹ range. This band can be weak in the IR spectrum but may be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic Ring | C-H stretch | 3100 - 3000 (m) | 3100 - 3000 (s) |

| Aromatic Ring | C=C stretch | 1600 - 1580 (s), 1500 - 1475 (s) | 1600 - 1580 (s) |

| Aromatic Ring | C-H out-of-plane bend | 850 - 800 (s) | 850 - 800 (w) |

| Ether (Aryl-O-Alkyl) | C-O-C asymmetric stretch | 1270 - 1230 (s) | 1270 - 1230 (m) |

| Ether (Alkyl-O-Alkyl) | C-O-C symmetric stretch | 1140 - 1070 (s) | 1140 - 1070 (w) |

| Oxane Ring | C-H stretch | 2950 - 2850 (s) | 2950 - 2850 (s) |

| Oxane Ring | CH₂ bend (scissoring) | 1470 - 1440 (m) | 1470 - 1440 (m) |

| Haloaromatic | C-I stretch | 600 - 500 (w) | 600 - 500 (s) |

(s = strong, m = medium, w = weak)

In the solid state, vibrational spectroscopy can provide clues about intermolecular forces. For this compound, π-π stacking interactions between the electron-rich iodophenyl rings are a potential mode of packing in the crystal lattice. Such interactions can lead to subtle shifts (typically a few cm⁻¹) in the wavenumbers of the aromatic C=C stretching vibrations compared to the spectrum recorded in a dilute, non-polar solution. Furthermore, changes in the intensity or shape of the out-of-plane bending modes can also indicate solid-state packing effects. As the molecule lacks hydrogen bond donors, intermolecular interactions via hydrogen bonding are not expected in the pure substance.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure of molecules. These techniques provide insights into the energy levels of electrons and the transitions between them upon interaction with light.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption of photons in this region of the electromagnetic spectrum promotes electrons from the ground state to an excited state. For a molecule like this compound, which contains a substituted benzene ring, characteristic electronic transitions can be expected.

The key electronic transitions observable by UV-Visible spectroscopy include π → π* and n → π* transitions. The aromatic iodophenyl group in this compound contains π electrons in its benzene ring, which can be excited to higher energy π* orbitals. Additionally, the oxygen atom in the oxane ring and the ether linkage possess non-bonding electrons (n electrons) that can be promoted to anti-bonding π* orbitals of the aromatic ring. Typically, π → π* transitions are more intense than n → π* transitions. The presence of the iodine substituent on the phenyl ring can also influence the absorption spectrum through a "heavy-atom effect," which may affect the probabilities of certain electronic transitions.

A hypothetical UV-Visible absorption spectrum for this compound would be expected to show absorption bands in the UV region, characteristic of substituted benzene derivatives. The precise wavelengths (λmax) and molar absorptivities (ε) of these bands would provide valuable information about the electronic structure of the molecule.

Interactive Table: Expected UV-Visible Absorption Data for this compound (Note: The following table is illustrative and based on general principles, as specific experimental data is unavailable.)

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 300 | High ( > 10,000) |

| n → π | 280 - 400 | Low (10 - 1,000) |

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a technique that measures the emission of light from a molecule after it has absorbed light. This emission occurs when an electron returns from an excited state to the ground state. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

For this compound to be fluorescent, it must first absorb light to reach an excited state, and then a significant fraction of the excited molecules must relax by emitting photons rather than through non-radiative pathways (e.g., heat dissipation). The presence of the heavy iodine atom could potentially quench fluorescence through enhanced intersystem crossing, a process that populates the triplet state from the excited singlet state, thereby reducing the fluorescence quantum yield.

If this compound were to exhibit fluorescence, its emission spectrum would be recorded at wavelengths longer than its absorption spectrum (a phenomenon known as the Stokes shift). The determination of its fluorescence quantum yield would involve comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Mass Spectrometry for High-Resolution Mass and Mechanistic Insights (e.g., ESI-MS for intermediates)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing organic molecules, including reaction intermediates, without causing significant fragmentation.

In a hypothetical ESI-MS analysis of this compound, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. High-resolution mass spectrometry would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in the mass spectrometer), a characteristic fragmentation pattern would be generated. This pattern would provide valuable structural information. For instance, cleavage of the ether bond between the iodophenyl group and the oxane ring would be a likely fragmentation pathway, yielding ions corresponding to these two fragments. Such data can be instrumental in confirming the structure of the molecule and in mechanistic studies where intermediates might be identified.

Other Advanced Spectroscopic Techniques

Beyond the more common spectroscopic methods, other advanced techniques can provide deeper insights into the molecular and electronic properties of compounds like this compound.

Ultraviolet Photodissociation (UVPD) Spectroscopy is a sophisticated mass spectrometry fragmentation technique that uses ultraviolet photons to induce fragmentation of ions. This method can provide unique and extensive fragmentation patterns that are often complementary to those obtained by conventional methods like collision-induced dissociation. For this compound, UVPD could potentially induce specific bond cleavages, offering more detailed structural information, especially if traditional fragmentation methods prove insufficient.

Scanning Tunneling Microscopy (STM) is a surface imaging technique that can visualize individual atoms and molecules on a conductive surface. It relies on the quantum tunneling of electrons between a sharp metallic tip and the sample surface. While typically used for studying materials and surfaces, STM can also be employed to investigate the electronic properties of adsorbed molecules. If this compound were to be deposited on a suitable substrate, STM could potentially provide information about its orientation, packing, and local electronic density of states at the single-molecule level.

Crystallographic Analysis of 4 4 Iodophenoxy Oxane and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for elucidating the precise three-dimensional structure of crystalline solids at an atomic level. mdpi.com For 4-(4-Iodophenoxy)oxane and its derivatives, SCXRD studies provide definitive data on bond lengths, bond angles, and torsion angles, which together define the molecule's geometry.

Table 1: Selected Crystallographic Data for a Representative Iodophenoxy Derivative Note: Data is illustrative and based on typical values found in related structures.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 34.5187 |

| b (Å) | 7.2638 |

| c (Å) | 6.3736 |

| Volume (ų) | 1599.8 |

Analysis of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent interactions. These interactions collectively give rise to the supramolecular architecture, which can take the form of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. nih.gov In the case of this compound and its derivatives, the interplay of several weak forces, particularly halogen bonding, governs the final solid-state structure. The study of these packing arrangements is crucial for crystal engineering, which aims to design solids with specific properties. rsc.org

The supramolecular organization is determined by a combination of various noncovalent interactions. researchgate.net For instance, in the crystal structure of tetrakis(4-iodophenyl)porphyrin, I···I attractions are significant in forming a layered interporphyrin arrangement. nih.gov Similarly, the packing in derivatives of this compound is expected to be heavily influenced by the directional nature of interactions involving the iodine atom.

Role of Halogen Bonding in Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. mdpi.comresearchgate.net This interaction has emerged as a robust tool in supramolecular chemistry and crystal engineering for constructing complex architectures. nih.govnih.gov

In crystals of this compound derivatives, the iodine atom is a potent halogen bond donor. It can form various types of interactions, including:

C−I···I−C Interactions: These can be classified as Type I, where the two C-I vectors are nearly parallel and the I···I contact is between the positive and negative electrostatic potentials, or Type II, where the interaction is of the "end-on" type, with one C-I bond pointing towards the iodine atom of another molecule. The X-ray structure analysis of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine revealed the presence of both Type I and Type II C–I∙∙∙I–C halogen bonding interactions, which link molecules into an extended network. nih.gov

C−I···O/N Interactions: The iodine atom can also interact with Lewis basic heteroatoms like oxygen (from the oxane ring or ether linkage) or nitrogen (in derivatives containing nitrogen heterocycles). These interactions compete with and complement other non-covalent forces in directing the crystal packing. core.ac.uk

The strength and directionality of these halogen bonds make them predictable synthons for designing crystal structures. researchgate.net

Table 2: Typical Halogen Bond Parameters in Iodophenyl Compounds

| Interaction Type | Typical Distance (Å) | Typical C-I···X Angle (°) |

|---|---|---|

| C-I···I (Type II) | 3.5 - 4.0 | ~160-180 |

| C-I···O | 2.8 - 3.5 | ~160-175 |

| C-I···N | 2.7 - 3.4 | ~160-175 |

Identification of Other Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While halogen bonding is a dominant force, other non-covalent interactions also play a crucial role in stabilizing the crystal lattice of this compound and its derivatives. nih.govcrossref.org A comprehensive analysis of the crystal packing often reveals a network of these weaker forces working in concert. researchgate.net

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors like O-H or N-H, weaker C−H···O and C−H···π interactions are prevalent. The hydrogen atoms on the oxane ring and the phenyl ring can act as weak donors, forming hydrogen bonds with the oxygen atoms of the ether linkage or the oxane ring of neighboring molecules.

Determination of Absolute Configuration for Chiral Centers

The parent molecule, this compound, is achiral. However, derivatives can be synthesized that contain one or more chiral centers, for instance, through substitution on the oxane ring. For such chiral molecules, determining the absolute configuration (the actual three-dimensional arrangement of atoms) is essential.

Single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of chiral molecules. The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of a heavy atom in the crystal. The presence of a heavy atom like iodine in the structure is particularly advantageous for this purpose.

The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are identical for centrosymmetric structures, become significant in the presence of a heavy atom in a non-centrosymmetric crystal. By carefully measuring these differences, the absolute configuration can be unambiguously determined, often expressed through the Flack parameter. A Flack parameter close to zero for the correct configuration confirms the assignment. researchgate.net

Conformational Analysis in the Solid State

Conformational analysis in the solid state examines the specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves the conformation of the six-membered oxane ring and the rotational orientation of the iodophenoxy group.

Oxane Ring Conformation: The oxane ring, similar to cyclohexane, typically adopts a stable chair conformation to minimize steric and torsional strain. In the solid state, crystallographic data can confirm this chair conformation and provide precise values for puckering parameters.

Torsion Angles: The orientation of the 4-iodophenoxy group relative to the oxane ring is defined by one or more torsion angles. The C-O-C-C torsion angle, for example, dictates the twist of the aromatic group with respect to the rest of the molecule. Crystal packing forces can influence these torsion angles, sometimes leading to a conformation in the solid state that is different from the lowest energy conformation in solution or the gas phase. In some cases, multiple, conformationally distinct molecules may be present in the asymmetric unit of the crystal. nih.gov

Studies on related azine structures have shown that molecules can adopt specific conformations, such as a gauche conformation with regard to an N-N bond, to facilitate favorable intermolecular contacts within the crystal lattice. researchgate.net A similar analysis for this compound would reveal the preferred solid-state conformation driven by the optimization of intermolecular interactions.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical studies of the chemical compound “this compound”.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the requested outline, which includes:

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Prediction of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Computational Analysis of Spectroscopic Properties

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecular Dynamics and Molecular Mechanics Simulations

Conformational Analysis and Energy Landscapes

Modeling of Intermolecular Interactions and Self-Assembly

To fulfill the user's request, which requires strict adherence to the provided outline and a focus solely on "this compound", specific computational studies on this exact compound are necessary. Without such dedicated research, generating scientifically accurate and informative content for the specified sections and subsections is not feasible.

Computational and Theoretical Studies

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving 4-(4-Iodophenoxy)oxane. By simulating reaction pathways and characterizing intermediate and transition states, a deeper understanding of the underlying reaction mechanisms can be achieved.

The theoretical investigation of reaction mechanisms heavily relies on the accurate characterization of transition states, which represent the highest energy point along a reaction coordinate. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. The optimization of reaction pathways allows for the identification of the most energetically favorable route from reactants to products, providing valuable information for synthetic chemists. While specific transition state geometries and optimized reaction pathways for the synthesis or reactions of this compound are not extensively detailed in publicly available literature, the general principles of computational chemistry suggest that such studies would focus on key bond-forming and bond-breaking steps. For instance, in a hypothetical nucleophilic aromatic substitution reaction to synthesize this ether, computational modeling could pinpoint the transition state associated with the attack of the oxane alkoxide on the 4-iodo-phenyl ring and the subsequent departure of the iodide leaving group.

Reaction pathway optimization is a crucial aspect of computational chemistry that aids in designing more efficient synthetic routes. nih.gov By mapping the potential energy surface, chemists can identify the lowest energy pathway, thus predicting the most likely reaction mechanism and identifying potential side reactions. escholarship.org

Computational studies are instrumental in explaining the selectivity and reactivity patterns observed in chemical reactions. escholarship.orgnih.gov For this compound, understanding its reactivity profile is key to predicting its behavior in various chemical environments. The presence of the iodine atom on the phenyl ring and the oxane moiety introduces specific electronic and steric features that govern its reactivity.

Computational analyses can quantify the electrostatic potential on the molecular surface, identifying regions susceptible to nucleophilic or electrophilic attack. The iodine atom, for example, can participate in halogen bonding, influencing intermolecular interactions and potentially directing the approach of reactants. acs.orgmdpi.com DFT calculations can be used to model the interaction energies and geometries of these halogen-bonded complexes, providing a rationale for observed selectivities in reactions where this interaction plays a role. The reactivity of the ether linkage and the aromatic ring can also be assessed by calculating atomic charges, frontier molecular orbital energies (HOMO and LUMO), and other electronic descriptors.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

A QSPR study would involve compiling a dataset of compounds structurally related to this compound and their experimentally determined properties. Molecular descriptors, which are numerical representations of chemical information, would then be calculated for each compound. These descriptors can encode topological, geometrical, electronic, and physicochemical features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the property of interest. Such a model could be used to predict properties like boiling point, solubility, or even potential biological activity of this compound and its derivatives.

Theoretical Studies on Halogen Bonding Interactions and their Strength

The iodine atom in this compound makes it a potential halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgmdpi.com Theoretical studies are crucial for understanding the nature and strength of these interactions.

Computational methods can be used to model the interaction between this compound and various halogen bond acceptors, such as Lewis bases containing nitrogen, oxygen, or sulfur atoms. The strength of the halogen bond can be quantified by calculating the interaction energy, which is the energy difference between the complex and the individual monomers. mdpi.comnsf.gov Advanced computational techniques, such as Natural Bond Orbital (NBO) analysis, can provide further insights into the nature of the interaction by quantifying the charge transfer between the donor and acceptor. mdpi.comrogue-scholar.org

The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group attached to it. mdpi.comnsf.gov In this compound, the phenyl ring influences the electrophilicity of the σ-hole on the iodine atom. Theoretical calculations can precisely quantify this effect and predict how modifications to the molecular structure would impact the halogen bonding strength.

Below is a table summarizing the key theoretical parameters that can be computationally evaluated to understand the halogen bonding capabilities of this compound.

| Theoretical Parameter | Description | Significance for Halogen Bonding |

| σ-hole potential | The positive electrostatic potential on the outer surface of the iodine atom along the C-I bond axis. | A more positive σ-hole leads to a stronger electrostatic attraction with a halogen bond acceptor. |

| Interaction Energy | The energy difference between the halogen-bonded complex and the isolated donor and acceptor molecules. | A larger negative value indicates a stronger halogen bond. |

| Intermolecular Distance | The distance between the iodine atom and the nucleophilic atom of the halogen bond acceptor. | Shorter distances generally correlate with stronger halogen bonds. |

| C-I···X Angle | The angle formed by the carbon atom of the phenyl ring, the iodine atom, and the nucleophilic atom (X) of the acceptor. | Halogen bonds are highly directional, with angles close to 180° indicating a strong interaction. |

| NBO Charge Transfer | The amount of electron density transferred from the halogen bond acceptor to the antibonding orbital of the C-I bond. | A larger charge transfer indicates a more significant covalent character to the halogen bond. |

Applications and Research Utility in Chemical Science and Advanced Materials

4-(4-Iodophenoxy)oxane as a Versatile Chemical Building Block

In synthetic organic chemistry, "building blocks" are molecular units that can be readily incorporated into larger, more complex structures. This compound exemplifies such a building block due to the reactivity of its aryl iodide group.

The carbon-iodine bond in this compound is a key functional group for constructing complex molecular frameworks. Aryl iodides are highly valued substrates for palladium-catalyzed cross-coupling reactions, a powerful class of reactions for which the 2010 Nobel Prize in Chemistry was awarded. rsc.org These reactions allow for the precise formation of new bonds, enabling chemists to assemble elaborate molecules from simpler precursors.

Key cross-coupling reactions where this compound can serve as a crucial reactant include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a new carbon-carbon bond.

Stille Coupling: Reaction with an organotin compound, also for carbon-carbon bond formation. dntb.gov.ua

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to create a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

Through these transformations, the iodophenyl moiety of the molecule can be strategically functionalized, allowing for its incorporation into a diverse array of larger molecules, including pharmaceuticals, agrochemicals, and other high-value organic compounds. The process of late-stage functionalization, where a key bond is formed late in a synthetic sequence, is particularly valuable for creating derivatives of complex molecules to study structure-activity relationships. orgsyn.org

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to medicinal chemistry and natural products. This compound is itself a heterocycle, containing the saturated six-membered oxane ring. This structural feature is present in many biologically active molecules.

As a precursor in heterocyclic chemistry, the compound offers two main avenues:

Modification of the Existing Heterocycle: While the oxane ring is generally stable, it can be a scaffold upon which other functionalities are built.

Synthesis of New Heterocyclic Systems: More commonly, the aryl iodide portion is used to couple the entire 4-phenoxyoxane unit to other heterocyclic systems. mdpi.com For instance, using palladium-catalyzed reactions, it can be linked to other rings like pyrazines, pyridines, or thiazines to create novel, complex heterocyclic structures. researchgate.netdntb.gov.ua The versatility of iodine in organic synthesis makes it a valuable tool for creating a plethora of heterocyclic compounds. scripps.eduresearchgate.net

Integration into Advanced Materials Science

The unique properties of this compound also make it a valuable component in the field of materials science, where it can be used to create materials with specific, tailored functions.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. A key interaction in this field is the halogen bond, which is a directional, attractive force between an electrophilic region on a halogen atom (like the iodine in this compound) and a Lewis base (an electron-rich site). nih.govresearchgate.net

The iodine atom in this compound can act as a potent halogen bond donor. nih.gov This property allows it to direct the self-assembly of molecules into highly ordered one-, two-, or three-dimensional structures. nih.gov By pairing it with suitable halogen bond acceptors, researchers can construct:

Co-crystals: Crystalline structures composed of two or more different molecules held together by non-covalent forces, including halogen bonds.

Liquid Crystals: Materials that exhibit properties between those of a conventional liquid and a solid crystal.

Supramolecular Polymers: Polymeric arrays where monomer units are linked by non-covalent bonds. researchgate.net

The directionality and tunable strength of halogen bonds make them a unique tool for designing functional materials with applications in areas like anion recognition and sensing. nih.govsemanticscholar.org

One of the most significant applications for iodinated compounds in materials science is the creation of radiopaque materials. nih.gov Polymers, which are typically composed of light elements like carbon, hydrogen, and oxygen, are radiolucent, meaning they are transparent to X-rays. nih.gov This makes them invisible in medical imaging, which is a drawback for implantable medical devices. rutgers.edu

By incorporating heavy atoms like iodine into a polymer structure, the material's ability to attenuate X-rays is dramatically increased, making it visible. This compound can be used as a monomer or an additive in polymerization reactions to create inherently radiopaque polymers. researchgate.net The high atomic number of iodine provides the necessary contrast for X-ray imaging. nih.gov

Research has demonstrated the synthesis of various radiopaque polymers by incorporating iodinated aromatic units into polymer backbones, such as:

Poly(methyl methacrylate-co-acrylamide). researchgate.net

Polyurethanes.

Polyanhydride-esters. rutgers.edu

These materials are highly valuable for manufacturing medical devices like stents, catheters, and orthopedic implants, as their position and integrity can be monitored non-invasively after implantation. nih.govrutgers.edu

| Radiopaque Agent | Polymer Matrix | Key Finding | Reference |

|---|---|---|---|

| Iodinated Phenyl Groups | Poly(methyl methacrylate-co-acrylamide) | Copolymers showed excellent radiopacity, with some composites being equivalent to 2mm thick aluminum. | researchgate.net |

| Iodixanol (Contrast Agent) | Polycaprolactone (PCL) | Electrospinning allowed for efficient iodine loading into PCL scaffolds, providing enhanced radiopacity for monitoring scaffold degradation. | nih.gov |

| Iodine-containing Cyclophosphazenes | Dental Composite Resin (Bis-GMA/TEGDMA) | These additives imparted radiopacity to dental resins without significantly compromising mechanical properties. | researchgate.net |

| Iodinated Salicylic Acid | Poly(anhydride-esters) | Biodegradable polymers were synthesized with high radiopacity suitable for coating or forming medical devices. | rutgers.edu |

Nanomaterials are materials with at least one dimension in the nanoscale (1-100 nanometers). The functionalization of nanoparticles to impart specific properties is a major area of research. This compound can be used to modify the surface of nanomaterials. For example, it could be attached to nanoparticles to:

Provide a handle for further reactions: The iodine atom can be used for subsequent chemical modifications on the nanoparticle surface.

Enhance imaging capabilities: Incorporating iodine can make nanoparticles visible in CT scans, creating multimodal imaging agents.

Tune surface properties: The phenoxyoxane group can alter the solubility and biocompatibility of nanoparticles.

Recent research has focused on synthesizing iodinated nanoparticles for various biomedical applications. For example, iodinated chitosan (B1678972) nanoparticles have been studied for their effects on cancer cells. nih.gov Similarly, amylose-iodine nanoparticles have been explored as broad-spectrum antibacterial agents, leveraging both the properties of iodine and the photothermal effects of the complex. rsc.org Other studies have investigated the use of silver/iron oxide composite nanoadsorbents for the removal of radioactive iodine, showcasing the strong affinity between iodine and certain nanomaterials. mdpi.com The doping of carbon nanotubes with iodine has also been shown to produce stable p-type semiconductors. orientjchem.org

Design and Development of Novel Catalytic Systems and Ligands

The this compound structure is a valuable synthon for the development of specialized ligands used in transition metal catalysis. The carbon-iodine bond is a key functional group for participating in a variety of cross-coupling reactions, which are fundamental to modern synthetic chemistry.

By employing reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination, the iodine atom can be replaced with a wide array of other functional groups. This allows for the covalent attachment of the phenoxyoxane moiety to phosphines, N-heterocyclic carbenes (NHCs), or other coordinating groups to form bidentate or monodentate ligands. The oxane ring, with its defined chair conformation, and the phenoxy ether linkage can impart specific steric bulk and electronic properties to the resulting ligand. nih.gov These properties are critical for controlling the activity and selectivity of a metal catalyst. For example, a ligand derived from this compound could influence the coordination geometry around a metal center, thereby directing the outcome of a catalytic reaction towards a desired product.

Table 2: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)2) | Pd(PPh3)4 | C-C |

| Heck Coupling | Alkene (R-CH=CH2) | Pd(OAc)2 | C-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI | C-C |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, Ligand | C-N |

| Stille Coupling | Organostannane Reagent (R-SnBu3) | Pd(PPh3)4 | C-C |

Role in Fundamental Chemical Research for Understanding Structure-Reactivity Relationships

Beyond its direct applications, this compound serves as an important model compound for fundamental studies in physical organic chemistry. Understanding how the structural features of a molecule influence its chemical behavior is key to designing new molecules with desired functions.

The molecule contains several distinct features that can be studied to probe structure-reactivity relationships:

The Iodophenyl Group: The iodine atom is a relatively large, polarizable, and moderately electronegative substituent. Its electronic influence (inductive and resonance effects) on the reactivity of the aromatic ring can be quantified through kinetic studies of electrophilic or nucleophilic aromatic substitution reactions.

The Ether Linkage: The C-O-C bond of the ether provides a specific geometry and conformational flexibility that dictates the spatial relationship between the phenyl ring and the oxane ring. Studies can elucidate how electronic effects are transmitted through this linkage.

The Oxane Ring: As a saturated heterocycle, the oxane ring adopts a stable chair conformation. nih.gov Its presence provides a sterically defined, non-planar substituent. Comparing the reactivity of this compound to simpler analogs, such as 4-iodoanisole, can help isolate and quantify the steric hindrance imposed by the oxane group on reactions occurring at the aryl iodide or elsewhere on the molecule.

By systematically studying the reaction rates, product distributions, and spectroscopic properties of this compound, researchers can gain valuable insights into non-covalent interactions, steric effects, and the transmission of electronic effects through complex molecular frameworks.

Q & A

Q. Optimization considerations :

- Temperature (60–80°C) and reaction time (12–24 hrs) impact yield.

- Steric hindrance from the oxane ring may require excess 4-iodophenol (1.5–2 eq.) .

How can the molecular structure of this compound be rigorously characterized?

Basic

A multi-technique approach is essential:

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure. The iodine atom’s heavy scattering enhances phasing accuracy .

- NMR spectroscopy :

- ¹H NMR : Identify protons on the oxane ring (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : Confirm the iodophenyl (C-I, ~95 ppm) and ether linkage (C-O, ~70 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂IO₃: 343.98 g/mol) .

What biological activity screening strategies are suitable for this compound?

Basic

Focus on enzyme inhibition and cytotoxicity assays:

- Cytochrome P450 modulation : Use liver microsomes to assess metabolic stability. Monitor NADPH consumption via UV-Vis spectroscopy .

- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .

- Antibacterial screening : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains using agar diffusion assays .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced

Conflicting data (e.g., variable IC₅₀ values across studies) may arise from:

- Structural variations : Minor substituent changes (e.g., alkyne vs. alkene groups) alter binding affinity. Compare analogs from ’s table .

- Assay conditions : Differences in cell line viability protocols or solvent choice (DMSO vs. ethanol) affect results. Standardize protocols using OECD guidelines.

- Metabolic interference : Cytochrome P450 interactions () may enhance or negate activity in vivo vs. in vitro .

Q. Methodological resolution :

- Replicate studies under controlled conditions.

- Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis .

What challenges arise in optimizing the synthetic yield of this compound, and how can they be mitigated?

Advanced

Common issues include:

- Low reactivity : The oxane ring’s steric bulk slows nucleophilic substitution. Mitigate by using microwave-assisted synthesis (20% yield increase) .

- Byproduct formation : Competing O-alkylation or iodide displacement. Monitor via TLC and optimize stoichiometry.

- Purification difficulties : Similar polarities of product and byproducts require HPLC with a C18 column for resolution .

Q. Data-driven optimization :

- Design a response surface methodology (RSM) experiment varying temperature, solvent, and base.

How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Q. Advanced

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using Schrödinger Suite. Prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict active motifs .

- ADMET prediction : Use SwissADME to assess logP (<5), solubility (>50 µM), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.